molecular formula C19H20N4O2S B14029623 Ethyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-YL)-4H-1,2,4-triazol-3-YL)thio)acetate

Ethyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-YL)-4H-1,2,4-triazol-3-YL)thio)acetate

Cat. No.: B14029623
M. Wt: 368.5 g/mol
InChI Key: HXCMZPFZJUVONJ-UHFFFAOYSA-N
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Description

Ethyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-YL)-4H-1,2,4-triazol-3-YL)thio)acetate is a complex organic compound with a molecular formula of C19H21N4O2S and a molecular weight of 369.46064 . This compound is characterized by the presence of a triazole ring, a naphthalene moiety, and an ethyl ester group, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-YL)-4H-1,2,4-triazol-3-YL)thio)acetate typically involves multiple steps, starting from readily available starting materials. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Mechanism of Action

Comparison with Similar Compounds

Ethyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-YL)-4H-1,2,4-triazol-3-YL)thio)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

ethyl 2-[[5-amino-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C19H20N4O2S/c1-2-25-17(24)11-26-19-22-21-18(20)23(19)16-10-9-13(12-7-8-12)14-5-3-4-6-15(14)16/h3-6,9-10,12H,2,7-8,11H2,1H3,(H2,20,21)

InChI Key

HXCMZPFZJUVONJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C3=CC=CC=C32)C4CC4)N

Origin of Product

United States

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